molecular formula C8H13N5 B3215293 5-amino-3-(diethylamino)-1H-pyrazole-4-carbonitrile CAS No. 1159941-93-1

5-amino-3-(diethylamino)-1H-pyrazole-4-carbonitrile

Cat. No. B3215293
CAS RN: 1159941-93-1
M. Wt: 179.22 g/mol
InChI Key: AHSPKFHQMQJUPY-UHFFFAOYSA-N
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Description

“5-amino-3-(diethylamino)-1H-pyrazole-4-carbonitrile” is a heterocyclic compound . It’s a part of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Biological Properties

Pyrazolines, including structures similar to 5-amino-3-(diethylamino)-1H-pyrazole-4-carbonitrile, are well-known for their antimicrobial, anti-inflammatory, antidepressant, anticancer properties, and more. These compounds have been extensively investigated for their potential in therapeutic applications due to their prominent pharmacological effects. The versatile nature of pyrazoline derivatives has led to their exploration as inhibitors for various biological targets, showcasing their potential in drug development and discovery processes (Shaaban, Mayhoub, & Farag, 2012).

Heterocyclic Chemistry and Dye Synthesis

The reactivity and functionalization potential of pyrazoline derivatives make them valuable building blocks in the synthesis of heterocyclic compounds and dyes. Their unique reactivity facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, indicating their significance in synthetic chemistry and material science applications (Gomaa & Ali, 2020).

Anticancer Activity

Recent studies have highlighted the synthetic strategies and biological evaluation of pyrazoline derivatives for anticancer activities. The exploration of these compounds in the context of anticancer research reveals their potential as scaffolds for developing new therapeutic agents, emphasizing their importance in the ongoing fight against cancer (Ray et al., 2022).

Organometallic Chemistry and Catalysis

The application of pyrazoline derivatives extends into organometallic chemistry and catalysis, showcasing their versatility in facilitating various chemical transformations. Their role in developing catalysts and other organometallic complexes underscores the breadth of their applicability in advanced synthetic methodologies (Etienne, 1996).

Neurodegenerative Disorders

Pyrazolines have also been recognized for their neuroprotective properties, offering potential therapeutic benefits in treating neurodegenerative diseases. Their ability to interact with various biological targets relevant to conditions such as Alzheimer’s and Parkinson’s diseases highlights their significance in developing treatments for these debilitating disorders (Ahsan et al., 2022).

Mechanism of Action

The mechanism of action of “5-amino-3-(diethylamino)-1H-pyrazole-4-carbonitrile” is not explicitly mentioned in the available resources .

Future Directions

The future directions for “5-amino-3-(diethylamino)-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-amino-3-(diethylamino)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-3-13(4-2)8-6(5-9)7(10)11-12-8/h3-4H2,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSPKFHQMQJUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NNC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225334
Record name 3-Amino-5-(diethylamino)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159941-93-1
Record name 3-Amino-5-(diethylamino)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159941-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(diethylamino)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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